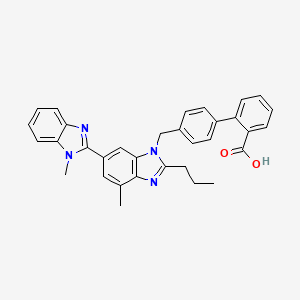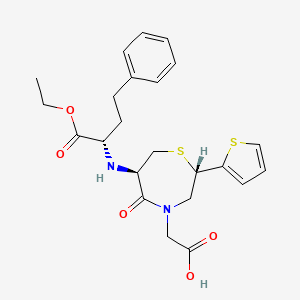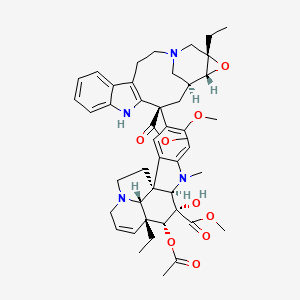
Vinleurosine
描述
Vinleurosine is a bisindole alkaloid derived from the plant Catharanthus roseus, commonly known as Madagascar periwinkle. This compound is part of a group of alkaloids that have significant medicinal properties, particularly in the treatment of cancer. This compound is closely related to other well-known alkaloids such as vinblastine and vincristine, which are also derived from the same plant.
准备方法
Synthetic Routes and Reaction Conditions: Vinleurosine is synthesized from vinblastine through a series of enzymatic reactions. The biosynthesis involves the conversion of vinblastine to leurosine via specific enzymes that facilitate the necessary chemical transformations . The process typically involves the use of convertible enzymes that catalyze the conversion of vinblastine to leurosine .
Industrial Production Methods: Industrial production of leurosine involves the extraction of vinblastine from Catharanthus roseus, followed by its conversion to leurosine. This process is carried out under controlled conditions to ensure the purity and yield of the final product. The extraction process involves the use of solvents and other reagents to isolate vinblastine, which is then subjected to enzymatic conversion to produce leurosine .
化学反应分析
Types of Reactions: Vinleurosine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the enzymatic and chemical oxidation of leurosine to 5’-hydroxyleurosine .
Common Reagents and Conditions:
Oxidation: Enzymatic and chemical oxidizing agents such as copper oxidases (ceruloplasmin, laccases) are commonly used.
Reduction: Specific reducing agents can be employed to convert leurosine into its reduced forms.
Substitution: Various substituents can be introduced into the leurosine molecule under appropriate conditions.
Major Products: The major product formed from the oxidation of leurosine is 5’-hydroxyleurosine . Other products depend on the specific reactions and conditions applied.
科学研究应用
Vinleurosine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a precursor in the synthesis of other complex alkaloids and as a model compound for studying bisindole alkaloid chemistry.
Biology: It is used in biological studies to understand its effects on cellular processes and its interactions with various biomolecules.
Medicine: this compound has shown potential as an anticancer agent, similar to its related compounds vinblastine and vincristine. It is used in research to develop new cancer therapies and to study its mechanism of action.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
作用机制
Vinleurosine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. This binding prevents the polymerization of microtubules, leading to the disruption of the mitotic spindle and causing cell cycle arrest at metaphase . This mechanism is similar to that of other vinca alkaloids, such as vinblastine and vincristine, which are known for their anticancer properties .
相似化合物的比较
Vinleurosine is closely related to other bisindole alkaloids such as vinblastine, vincristine, and leurosidine. These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and therapeutic applications . For example:
Vinblastine: Used primarily in the treatment of Hodgkin’s lymphoma and testicular cancer.
Vincristine: Used in the treatment of leukemia and lymphoma.
Leurosidine: Another bisindole alkaloid with potential anticancer properties.
This compound’s uniqueness lies in its specific enzymatic conversion from vinblastine and its distinct chemical properties that make it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
23360-92-1 |
|---|---|
分子式 |
C46H56N4O9 |
分子量 |
809.0 g/mol |
IUPAC 名称 |
methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3 |
InChI 键 |
LPGWZGMPDKDHEP-UHFFFAOYSA-N |
SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
手性 SMILES |
CC[C@]12CN3CCC4=C([C@](CC(C3)C1O2)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
规范 SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
外观 |
Solid powder |
Key on ui other cas no. |
23360-92-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
In water, 7.56X10-3 mg/L at 25 °C (est) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
leurosine leurosine sulfate (1:1), (3'alpha,4'alpha)-isomer leurosine sulfate (2:1), (3'alpha,4'alpha)-isomer leurosine sulfate, (3'alpha,4'alpha)-isome |
蒸汽压力 |
6.23X10-26 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




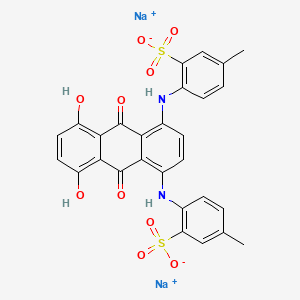
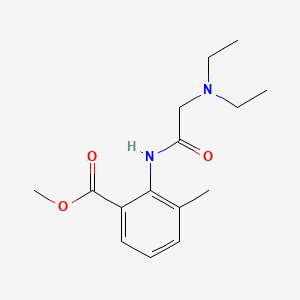


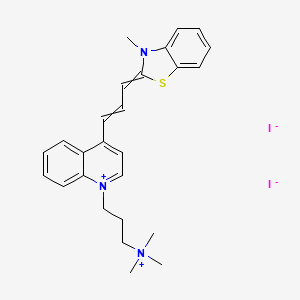
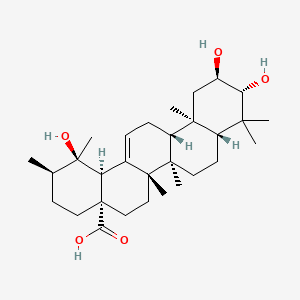
![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)


